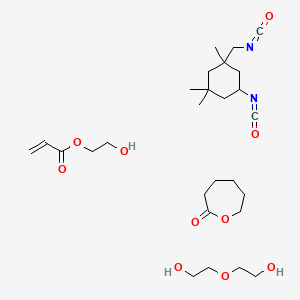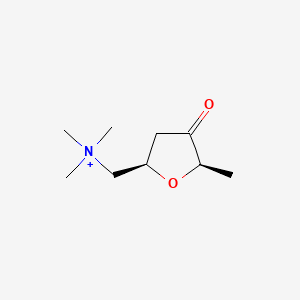
2-Furanmethanaminium, tetrahydro-N,N,N,5-tetramethyl-4-oxo-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit antimicrobial properties and are used in disinfectants, surfactants, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Solvent: Polar solvents such as acetonitrile or ethanol.
Temperature: Moderate temperatures ranging from 50°C to 80°C.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium cyanide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide may yield hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is used as an intermediate in the synthesis of more complex molecules. Its quaternary ammonium structure makes it a valuable reagent in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of quaternary ammonium compounds on microbial growth and biofilm formation. Its antimicrobial properties make it a candidate for developing new disinfectants and antiseptics.
Medicine
In medicine, quaternary ammonium compounds are explored for their potential use in drug delivery systems. The ability to modify the structure of these compounds allows for the development of targeted therapies.
Industry
Industrially, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can be used in the formulation of cleaning agents, surfactants, and as a phase transfer catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium Iodide: Commonly used as a phase transfer catalyst.
Uniqueness
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is unique due to its specific structure, which may impart distinct properties compared to other quaternary ammonium compounds. Its tetrahydrofuran ring and methyl groups can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
71788-06-2 |
|---|---|
Fórmula molecular |
C9H18NO2+ |
Peso molecular |
172.24 g/mol |
Nombre IUPAC |
trimethyl-[[(2R,5R)-5-methyl-4-oxooxolan-2-yl]methyl]azanium |
InChI |
InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8-/m1/s1 |
Clave InChI |
XKOQIVSZENKHPJ-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1C(=O)C[C@@H](O1)C[N+](C)(C)C |
SMILES canónico |
CC1C(=O)CC(O1)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



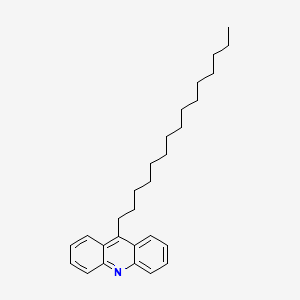

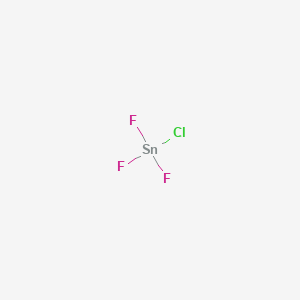



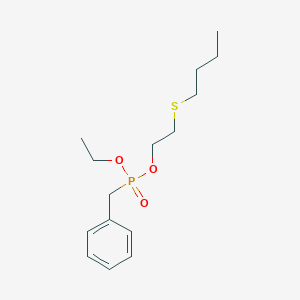
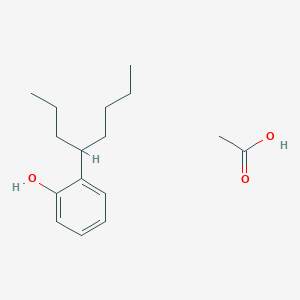
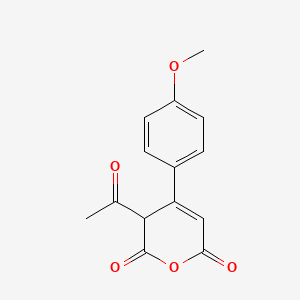
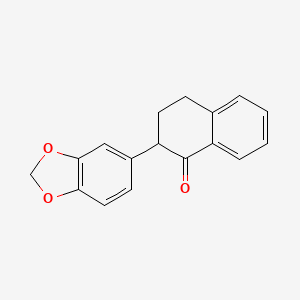
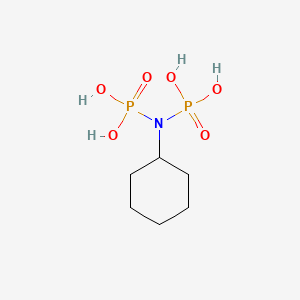
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
